molecular formula C15H8ClF3N2O2 B1401776 2-(6-Chloro-4-trifluoromethyl-pyridin-2-ylmethyl)-isoindole-1,3-dione CAS No. 1311278-13-3

2-(6-Chloro-4-trifluoromethyl-pyridin-2-ylmethyl)-isoindole-1,3-dione

Cat. No. B1401776
M. Wt: 340.68 g/mol
InChI Key: BLALUZSFVNRZIS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(6-Chloro-4-trifluoromethyl-pyridin-2-ylmethyl)-isoindole-1,3-dione, also known as CTPI, is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields. CTPI is a heterocyclic compound that contains a pyridine ring, an isoindole ring, and a trifluoromethyl group.

Mechanism Of Action

The mechanism of action of 2-(6-Chloro-4-trifluoromethyl-pyridin-2-ylmethyl)-isoindole-1,3-dione is not fully understood, but it is believed to involve the inhibition of DNA topoisomerase II, an enzyme that is essential for DNA replication and cell division. Inhibition of this enzyme leads to the accumulation of DNA damage and ultimately cell death.

Biochemical And Physiological Effects

2-(6-Chloro-4-trifluoromethyl-pyridin-2-ylmethyl)-isoindole-1,3-dione has been shown to exhibit potent antitumor activity in various cancer cell lines, including breast cancer, lung cancer, and leukemia. 2-(6-Chloro-4-trifluoromethyl-pyridin-2-ylmethyl)-isoindole-1,3-dione has also been shown to exhibit antibacterial and antifungal activity against various strains of bacteria and fungi. In addition, 2-(6-Chloro-4-trifluoromethyl-pyridin-2-ylmethyl)-isoindole-1,3-dione has been shown to induce apoptosis, or programmed cell death, in cancer cells.

Advantages And Limitations For Lab Experiments

One of the advantages of 2-(6-Chloro-4-trifluoromethyl-pyridin-2-ylmethyl)-isoindole-1,3-dione is its potent antitumor activity, which makes it a promising candidate for the development of new anticancer drugs. 2-(6-Chloro-4-trifluoromethyl-pyridin-2-ylmethyl)-isoindole-1,3-dione is also relatively easy to synthesize, which makes it a convenient starting material for the synthesis of other heterocyclic compounds. However, one of the limitations of 2-(6-Chloro-4-trifluoromethyl-pyridin-2-ylmethyl)-isoindole-1,3-dione is its low solubility in water, which can make it difficult to administer in vivo.

Future Directions

There are several future directions for the research on 2-(6-Chloro-4-trifluoromethyl-pyridin-2-ylmethyl)-isoindole-1,3-dione. One direction is the development of new 2-(6-Chloro-4-trifluoromethyl-pyridin-2-ylmethyl)-isoindole-1,3-dione derivatives with improved solubility and bioavailability. Another direction is the investigation of the mechanism of action of 2-(6-Chloro-4-trifluoromethyl-pyridin-2-ylmethyl)-isoindole-1,3-dione in more detail, which could lead to the development of new anticancer drugs that target DNA topoisomerase II. Furthermore, 2-(6-Chloro-4-trifluoromethyl-pyridin-2-ylmethyl)-isoindole-1,3-dione could be used as a building block for the synthesis of new materials with potential applications in drug delivery and tissue engineering.

Scientific Research Applications

2-(6-Chloro-4-trifluoromethyl-pyridin-2-ylmethyl)-isoindole-1,3-dione has been studied for its potential applications in various fields, including medicinal chemistry, material science, and organic synthesis. In medicinal chemistry, 2-(6-Chloro-4-trifluoromethyl-pyridin-2-ylmethyl)-isoindole-1,3-dione has been shown to exhibit potent antitumor activity against various cancer cell lines. 2-(6-Chloro-4-trifluoromethyl-pyridin-2-ylmethyl)-isoindole-1,3-dione has also been tested for its antibacterial and antifungal activity. In material science, 2-(6-Chloro-4-trifluoromethyl-pyridin-2-ylmethyl)-isoindole-1,3-dione has been used as a building block for the synthesis of novel polymers with potential applications in drug delivery and tissue engineering. In organic synthesis, 2-(6-Chloro-4-trifluoromethyl-pyridin-2-ylmethyl)-isoindole-1,3-dione has been used as a starting material for the synthesis of other heterocyclic compounds.

properties

IUPAC Name

2-[[6-chloro-4-(trifluoromethyl)pyridin-2-yl]methyl]isoindole-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H8ClF3N2O2/c16-12-6-8(15(17,18)19)5-9(20-12)7-21-13(22)10-3-1-2-4-11(10)14(21)23/h1-6H,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLALUZSFVNRZIS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C2=O)CC3=NC(=CC(=C3)C(F)(F)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H8ClF3N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(6-Chloro-4-trifluoromethyl-pyridin-2-ylmethyl)-isoindole-1,3-dione

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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